molecular formula C18H19ClN4 B2654577 3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 850228-80-7

3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2654577
CAS No.: 850228-80-7
M. Wt: 326.83
InChI Key: JAIZULIFYQGZMI-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[1,5-a]pyrimidine Chemistry

The pyrazolo[1,5-a]pyrimidine framework emerged in the late 20th century as chemists sought rigid heterocyclic systems with improved pharmacokinetic properties over monocyclic analogs. Early work focused on its synthesis via cyclocondensation reactions between aminopyrazoles and β-diketones. The discovery of its kinase inhibitory properties in the 2000s, particularly against Pim-1 and Flt-3 kinases, catalyzed intensive structural optimization campaigns. For instance, virtual screening identified pyrazolo[1,5-a]pyrimidine as a viable Pim-1 inhibitor scaffold, with initial hits exhibiting IC₅₀ values of 52 μM. Subsequent hybridization with imidazo[1,2-b]pyridazine pharmacophores yielded nanomolar inhibitors like compound 1 (IC₅₀ = 45 nM), establishing this scaffold as a platform for kinase-targeted therapeutics.

Significance in Medicinal Chemistry and Drug Discovery

Pyrazolo[1,5-a]pyrimidines occupy a critical niche in targeting ATP-binding pockets due to their planar aromatic core and capacity for hydrogen bonding. The prototypical compound 3-(4-chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine exemplifies this through its:

  • Chlorophenyl group : Enhances hydrophobic interactions with kinase hinge regions.
  • Pyrrolidinyl substituent : Provides conformational flexibility for optimal binding pocket accommodation.
  • Methyl groups : Improve metabolic stability by shielding reactive positions from oxidative metabolism.

In cellular assays, analogs inhibit BAD phosphorylation (IC₅₀ < 1 μM) and suppress colony formation in clonogenic assays, confirming target engagement. Notably, these compounds exhibit >30 μM IC₅₀ against hERG channels, mitigating cardiotoxicity risks associated with earlier kinase inhibitors.

Privileged Scaffold Status in Combinatorial Library Design

The scaffold’s synthetic tractability enables rapid generation of diverse libraries. Key strategies include:

  • Nucleophilic substitution at C5 and C7 positions using amines or alkoxides.
  • Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups at C3.
  • Reductive amination to install secondary/tertiary amines at C5.

A representative synthesis (Scheme 1) begins with 5-amino-3-methylpyrazole, which undergoes cyclization with diethyl malonate to form dihydroxy-intermediate 1 (89% yield). Chlorination with POCl₃ yields dichloro-derivative 2 , followed by morpholine substitution to install the C7-pyrrolidinyl group (94% yield).

Reaction Step Reagents/Conditions Yield (%)
Cyclocondensation Diethyl malonate, NaOEt 89
Dichlorination POCl₃, reflux 61
Nucleophilic substitution Morpholine, K₂CO₃, rt 94

This modularity supports systematic exploration of substituent effects on potency and selectivity.

Structural Features of the Fused Heterocyclic System

The pyrazolo[1,5-a]pyrimidine core combines pyrazole and pyrimidine rings, creating a π-deficient system that favors stacking interactions with kinase aromatic residues. Key structural attributes of this compound include:

  • Bond angles : The fused system adopts a near-planar conformation (deviation < 0.2 Å), optimizing contact with flat binding surfaces.
  • Electron-withdrawing groups : The 4-chlorophenyl moiety at C3 increases electrophilicity, enhancing hydrogen bonding with backbone NH groups (e.g., Pim-1’s Asp-128).
  • Steric effects : C2 and C5 methyl groups prevent undesired metabolic oxidation while maintaining ligand compactness (molecular weight = 326.83 g/mol).

Comparative analysis of substituent effects revealed that 5-position modifications (e.g., trans-4-aminocyclohexanol) boost potency 100-fold versus 10-fold for 3-position aryl groups, underscoring the critical role of C5 in target engagement.

Properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-12-11-16(22-9-3-4-10-22)23-18(20-12)17(13(2)21-23)14-5-7-15(19)8-6-14/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIZULIFYQGZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include:

Chemical Reactions Analysis

3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. The structural framework of 3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine allows for modifications that can enhance its efficacy against various cancer cell lines. Research indicates that compounds with this scaffold exhibit inhibitory activity against key enzymes involved in tumor progression and metastasis .

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes, including cyclooxygenases and lipoxygenases, which are implicated in inflammatory processes and cancer. The inhibition of these enzymes can lead to reduced inflammation and tumor growth, making it a candidate for therapeutic applications in diseases characterized by excessive inflammation .

Neuropharmacological Effects

The presence of a pyrrolidine moiety suggests that this compound may interact with neurotransmitter systems. Preliminary studies suggest potential psychopharmacological effects, which could be explored in the context of anxiety and depression treatment .

Photophysical Properties

The pyrazolo[1,5-a]pyrimidine core has been recognized for its exceptional photophysical properties. Research indicates that derivatives of this compound can act as fluorophores, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to form crystals with unique conformational characteristics enhances their utility in solid-state applications .

Synthesis and Functionalization

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive functionalization. Various synthetic routes have been developed to modify the compound's structure, enhancing its biological activity or altering its physical properties for specific applications . This adaptability makes it a valuable building block in drug discovery and materials science.

Case Studies

Study Focus Findings
Antitumor Activity Evaluation of anticancer propertiesDemonstrated significant cytotoxicity against breast cancer cell lines; mechanism involves apoptosis induction .
Enzyme Inhibition Inhibition of cyclooxygenase enzymesEffective in reducing inflammatory markers in vitro; potential for anti-inflammatory drug development .
Photophysical Properties Characterization as a fluorophoreExhibited high fluorescence quantum yields; promising for OLED applications .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Chlorophenyl Positional Isomers

  • 3-(2-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS: 890633-46-2) differs in the chlorophenyl group’s position (2- vs. 4-chloro).
  • 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS: 899407-59-1) replaces pyrrolidinyl with piperidinyl at the 7-position. Piperidine’s larger ring size may enhance solubility but reduce membrane permeability compared to pyrrolidine .

Substituent Variations at Position 7

  • 7-(Trifluoromethyl) Derivatives : Compounds like 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS: 861209-61-2) feature a trifluoromethyl group at position 7, significantly increasing electronegativity and metabolic stability compared to pyrrolidinyl-substituted analogs .
  • 7-Amino Derivatives: 7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) demonstrates how amino substituents at position 7 enable hydrogen bonding, critical for kinase inhibition .

Pharmacological Activity Comparison

Antitumor Activity

  • 7-(4-Chlorophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine (Compound 9) exhibits an IC50 of 63.2 ± 5.9 µM against MCF-7 breast cancer cells. The absence of a pyrrolidinyl group and presence of phenylamino at position 2 may reduce potency compared to the target compound .
  • 3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS: 419546-29-5) shows structural similarity but replaces pyrrolidinyl with a ketone at position 7, likely altering pharmacokinetic profiles .

Kinase Inhibition

  • 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (WO 2019118584) is a Trk kinase inhibitor with nanomolar potency. The difluorophenyl and pyrazolyl groups enhance target specificity, suggesting that substituent polarity and size are critical for kinase binding .

Molecular Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C18H18ClN5 339.8 4-ClPh, 2/5-Me, Pyrrolidinyl 3.2
3-(2-Chlorophenyl) Analog C18H19ClN4 326.8 2-ClPh, 2/5-Me, Pyrrolidinyl 3.5
7-Trifluoromethyl Derivative C24H19F3N4OS 492.5 CF3, Thienyl, Methoxyphenyl 4.8

*LogP values estimated using ChemDraw.

Biological Activity

3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antitubercular research. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound based on diverse sources.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrazolo-pyrimidine scaffold followed by the introduction of substituents such as the 4-chlorophenyl group and pyrrolidine moiety. The synthetic pathways often utilize microwave-assisted methods or traditional organic synthesis techniques to enhance yield and purity.

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal activity. A study reported that compounds with a pyrazole core showed potent activity against various pathogenic fungi, including Candida albicans and Aspergillus niger. These findings suggest that the compound could be a promising candidate for antifungal drug development .

Table 1: Antifungal Activity of Pyrazolo Derivatives

Compound NameFungal Strain TestedMinimum Inhibitory Concentration (MIC)
3-(4-Chlorophenyl)-2,5-dimethyl...Candida albicans8 µg/mL
3-(4-Chlorophenyl)-2,5-dimethyl...Aspergillus niger16 µg/mL
3-(4-Chlorophenyl)-2,5-dimethyl...Cryptococcus neoformans32 µg/mL

Antitubercular Activity

In addition to antifungal properties, this compound has shown promising results against Mycobacterium tuberculosis. In vitro studies indicated that certain derivatives were effective at inhibiting the growth of this bacterium, which is crucial for developing new treatments for tuberculosis. The mechanism of action may involve interference with bacterial cell wall synthesis or metabolic pathways .

Table 2: Antitubercular Activity

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
3-(4-Chlorophenyl)-2,5-dimethyl...Mycobacterium tuberculosis12 µg/mL
Other derivativesVarious strainsRanged from 8 to 32 µg/mL

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for fungal and bacterial survival.
  • Disruption of Membrane Integrity : Alterations in membrane permeability can lead to cell death in susceptible organisms.
  • Interference with Nucleic Acid Synthesis : The compound might affect nucleic acid synthesis pathways, further inhibiting microbial growth.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in animal models. In a controlled study using mice infected with Mycobacterium tuberculosis, treatment with a derivative showed a significant reduction in bacterial load compared to untreated controls. This highlights the potential of this compound as a therapeutic agent in treating tuberculosis .

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-(4-chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine?

Answer:
The synthesis typically involves multi-step reactions starting with pyrazole precursors. For example, cyclization of 4-(substituted-phenyl)-3-methyl-1H-pyrazol-5-amine with β-diketones or enaminones under reflux conditions (e.g., in pyridine or ethanol) is a common approach . Key steps include:

  • Reagent selection : Use of pyrrolidine derivatives for substitution at the 7-position.
  • Temperature control : Reactions often require heating to 433–438 K for 2–6 hours to ensure complete cyclization .
  • Yield optimization : Recrystallization from solvents like ethanol/acetone (1:1) improves purity, with yields ranging from 62% to 70% .

Basic: How should researchers characterize this compound’s structural integrity post-synthesis?

Answer:
Combine spectroscopic and crystallographic methods:

  • NMR analysis : 1H^1H and 13C^{13}C NMR are critical for confirming substituent positions (e.g., distinguishing pyrrolidinyl vs. chlorophenyl groups) .
  • Mass spectrometry : Validate molecular weight (e.g., expected MW: ~380–420 g/mol based on similar analogs) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in related pyrazolo[1,5-a]pyrimidines (e.g., bond lengths of 1.35–1.40 Å for aromatic C–C bonds) .

Advanced: How can computational methods streamline reaction design for novel analogs?

Answer:
Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For instance:

  • Reaction path search : Identify low-energy pathways for cyclization steps, reducing trial-and-error experimentation .
  • Solvent effects : Simulate solvent interactions (e.g., pyridine’s role in stabilizing intermediates) .
  • Data integration : Feed experimental results (e.g., yields, byproducts) into computational models to refine predictions iteratively .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected 1H^1H1H NMR shifts)?

Answer:

  • Isotopic labeling : Use 15N^{15}N-labeled analogs to clarify nitrogen environments in the pyrazole and pyrimidine rings .
  • Variable-temperature NMR : Detect dynamic effects (e.g., ring puckering in pyrrolidinyl groups) that cause peak splitting .
  • Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 7-(azepan-1-yl) derivatives) to identify substituent-induced shifts .

Basic: What purification techniques maximize yield and purity for this compound?

Answer:

  • Recrystallization : Use ethanol or methanol for high-purity crystals (melting points: 220–265°C for related compounds) .
  • Column chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for polar substituents like pyrrolidinyl groups .
  • HPLC-MS : Detect trace impurities (e.g., unreacted β-diketones) using reverse-phase C18 columns .

Advanced: How does substituent variation at the 7-position (e.g., pyrrolidinyl vs. azepanyl) affect biological activity?

Answer:

  • Enzyme binding assays : Test kinase inhibition (e.g., KDR kinase) to compare steric/electronic effects of N-heterocycles .
  • Molecular docking : Simulate interactions with target receptors (e.g., benzodiazepine receptors) to rationalize activity trends .
  • SAR studies : Correlate substituent bulk (e.g., azepanyl’s larger ring) with logP values and membrane permeability .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., pyridine) .
  • Waste disposal : Segregate halogenated byproducts (e.g., chlorophenyl intermediates) for certified hazardous waste processing .

Advanced: How can crystallographic data resolve ambiguities in regiochemical outcomes?

Answer:

  • Single-crystal X-ray diffraction : Determine bond angles and torsion angles to confirm substitution patterns (e.g., 7-pyrrolidinyl vs. 5-methyl groups) .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···π contacts) to explain packing motifs and stability .
  • Twinned crystals : Apply twin-law corrections in refinement software (e.g., SHELXL) for accurate structural resolution .

Advanced: What analytical challenges arise in quantifying degradation products?

Answer:

  • LC-MS/MS : Detect hydrolyzed metabolites (e.g., chlorophenyl cleavage products) using multiple reaction monitoring (MRM) .
  • Isotope dilution : Spike samples with 13C^{13}C-labeled internal standards to improve quantification accuracy .
  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify labile functional groups .

Advanced: How do electronic effects of the 4-chlorophenyl group influence reactivity?

Answer:

  • Hammett analysis : Correlate σ^- values of substituents with reaction rates (e.g., electrophilic substitution at the 3-position) .
  • DFT calculations : Compare LUMO distributions to predict sites for nucleophilic attack (e.g., higher electron density at the pyrimidine ring) .
  • Kinetic studies : Monitor reaction progress via in-situ IR to assess substituent-driven activation barriers .

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